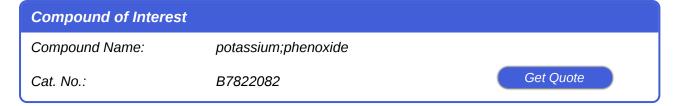


molecular formula and weight of potassium phenoxide

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An In-depth Technical Guide to Potassium Phenoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of potassium phenoxide (C₆H₅KO), a pivotal reagent in organic synthesis. This document details its chemical and physical properties, provides in-depth experimental protocols for its synthesis and key reactions, and illustrates critical workflows and reaction mechanisms. The information presented is intended to support researchers and professionals in drug development and related scientific fields.

Core Properties of Potassium Phenoxide

Potassium phenoxide, also known as potassium phenolate, is an organic salt that is highly useful as a strong base in chemical synthesis.[1] It is typically a white to reddish, hygroscopic crystalline solid.[2] The reactivity of potassium phenoxide stems from the resonance-stabilized phenoxide ion, which makes it a potent nucleophile.[2]

Quantitative data and key identifiers for potassium phenoxide are summarized in the table below for quick reference.



Property	Value	Source(s)
Molecular Formula	C ₆ H ₅ KO	[3][4][5]
Molecular Weight	132.20 g/mol	[4][6]
CAS Number	100-67-4	[3][4][5]
Appearance	White to reddish, hygroscopic crystalline lumps	[2]
Melting Point	290 °C	[3]
Boiling Point	181.8°C at 760 mmHg	[5]
Synonyms	Potassium phenolate, Phenol potassium salt	[4][5]

Synthesis of Potassium Phenoxide

The synthesis of potassium phenoxide is typically achieved through the deprotonation of phenol with a strong potassium base, most commonly potassium hydroxide (KOH).[1]

Experimental Protocol: Synthesis from Phenol and KOH

This protocol details the preparation of potassium phenoxide from phenol and potassium hydroxide.[1][7]

Materials:

- Phenol (freshly distilled for best results)
- Potassium hydroxide (KOH)
- · Distilled water
- Diethyl ether (for extraction)
- Two-neck round-bottom flask
- Magnetic stirrer and stir bar

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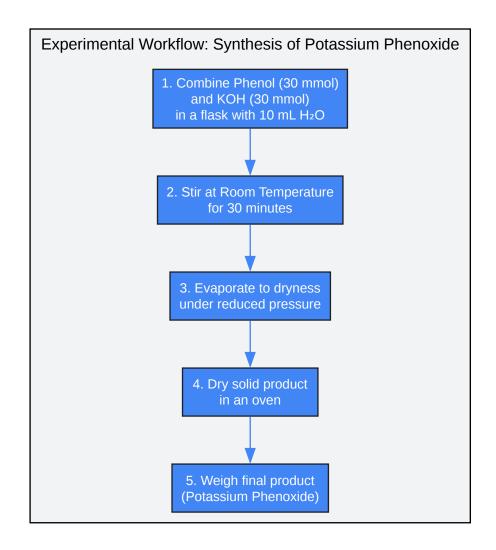


- Reflux condenser
- Separatory funnel
- Rotary evaporator
- Drying oven

Procedure:

- Reaction Setup: In a 25 mL two-neck round-bottom flask, combine freshly distilled phenol (2.9 g, 30 mmol) and potassium hydroxide (1.7 g, 30 mmol).[7]
- Dissolution & Reaction: Add 10 mL of distilled water to the flask and stir the solution at room temperature (approx. 24 °C) for 30 minutes to allow for the complete formation of potassium phenoxide.
- Extraction (Optional): To remove any unreacted phenol, the aqueous solution can be washed with diethyl ether in a separatory funnel. The aqueous layer containing the potassium phenoxide is retained.
- Solvent Removal: The water is removed from the aqueous solution under reduced pressure using a rotary evaporator. This will yield the solid potassium phenoxide.[7]
- Drying: The resulting solid is transferred to a drying oven and dried for 5-10 minutes to remove any residual moisture.[1]
- Yield Calculation: The final product should be weighed to determine the reaction yield. This procedure can yield up to 3.9 g (98%) of potassium phenoxide.[7]





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Workflow for the synthesis of potassium phenoxide.

Key Reactions in Organic Synthesis

Potassium phenoxide is a versatile reagent employed in several critical organic reactions, including the Williamson ether synthesis and the Kolbe-Schmitt reaction.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for preparing symmetrical and asymmetrical ethers via an S\N2 reaction between an alkoxide or phenoxide and a primary alkyl halide.[8][9] Using potassium phenoxide allows for the synthesis of aryl ethers, which are important structural motifs in many pharmaceutical compounds.[10]

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This protocol provides a general guideline for the synthesis of an aryl ether using potassium phenoxide and an alkyl halide.

Materials:

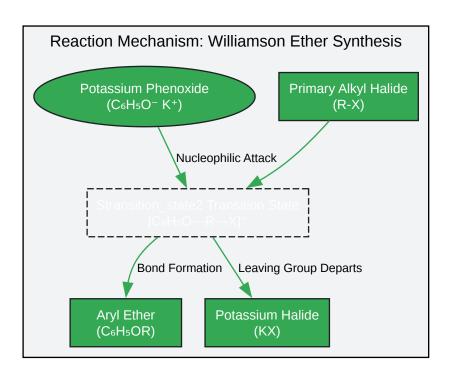
- Potassium phenoxide
- A primary alkyl halide (e.g., 1-bromobutane)
- Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Reflux condenser
- Water, Ethyl acetate (or other suitable organic solvent), Brine
- Anhydrous sodium sulfate
- Equipment for column chromatography or recrystallization

Procedure:

- Reaction Setup: To a solution of potassium phenoxide (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF), add the primary alkyl halide (1.1-1.5 eq).[11]
- Heating: Heat the mixture to a temperature between 50-100 °C and stir vigorously. The
 optimal temperature will depend on the specific substrates.[11]
- Monitoring: Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography).
- Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.[11]
- Washing: Wash the combined organic layers sequentially with water and then with brine.[11]



- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter the solution, and concentrate it under reduced pressure.[11]
- Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure aryl ether.[11]



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Mechanism of the Williamson ether synthesis.

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenoxide to an aromatic hydroxy acid.[12] While sodium phenoxide typically yields the ortho-hydroxy acid (salicylic acid), the use of potassium phenoxide favors the formation of the para-isomer, 4-hydroxybenzoic acid.[12][13] This compound is a key precursor for parabens, which are widely used as preservatives.[12]

This protocol outlines the synthesis of 4-hydroxybenzoic acid from potassium phenoxide.

Materials:

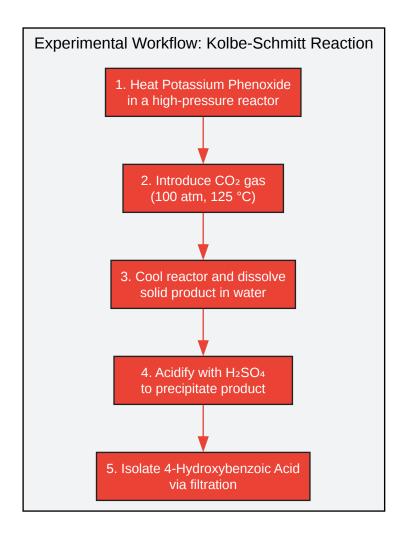


- · Potassium phenoxide
- Carbon dioxide (CO₂) gas
- High-pressure reactor (autoclave)
- Sulfuric acid (or other strong acid for workup)

Procedure:

- Reaction Setup: Place dry potassium phenoxide into a high-pressure reactor.
- Carboxylation: Heat the reactor to approximately 125 °C while introducing carbon dioxide
 under high pressure (around 100 atm).[12] Maintain these conditions for several hours to
 allow the carboxylation to proceed.
- Cooling: After the reaction period, cool the reactor to room temperature and carefully vent the excess CO₂.
- Workup: Dissolve the solid product from the reactor in water.
- Acidification: Treat the aqueous solution with sulfuric acid. This protonates the carboxylate salt, causing the 4-hydroxybenzoic acid to precipitate out of the solution.[12]
- Isolation and Purification: Collect the precipitated solid by vacuum filtration. The crude product can be purified by recrystallization from hot water.





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Workflow for the Kolbe-Schmitt reaction.

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